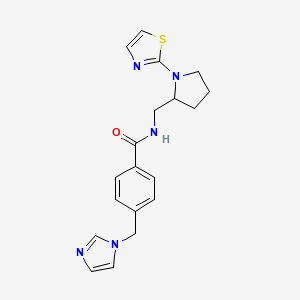
4-((1H-imidazol-1-yl)methyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((1H-imidazol-1-yl)methyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide is a useful research compound. Its molecular formula is C19H21N5OS and its molecular weight is 367.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 4-((1H-imidazol-1-yl)methyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide is a complex organic molecule that has attracted considerable attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including its mechanisms, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound consists of an imidazole ring, a benzamide moiety, and a thiazole-pyrrolidine unit. Its structural complexity allows for diverse interactions with biological targets.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that compounds containing imidazole and thiazole moieties exhibit significant antimicrobial properties. For instance, derivatives of thiazole have been shown to possess antibacterial activity comparable to standard antibiotics like norfloxacin . The presence of the imidazole ring enhances the compound's ability to interact with microbial enzymes, leading to effective inhibition.
2. Anticancer Properties
Studies have demonstrated that thiazole-containing compounds exhibit potent anticancer effects. For example, certain thiazole derivatives have shown IC50 values less than that of doxorubicin against various cancer cell lines, indicating strong cytotoxicity . The structure-activity relationship (SAR) analyses suggest that modifications in the phenyl ring and the presence of electron-donating groups are crucial for enhancing anticancer activity .
3. Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes linked to cancer progression and other diseases. For instance, it has been shown to inhibit HSET (KIFC1), a kinesin involved in mitotic spindle assembly, with micromolar potency . This inhibition can disrupt cancer cell division, providing a potential therapeutic avenue.
The mechanism by which this compound exerts its biological effects involves several pathways:
- Metal Ion Interaction : The imidazole ring can coordinate with metal ions, influencing enzyme activity.
- Hydrophobic Interactions : The benzamide group facilitates binding to hydrophobic pockets in proteins, enhancing stability and interaction.
- Thiazole Contribution : The thiazole moiety is essential for cytotoxic activity due to its ability to form hydrogen bonds and engage in π-stacking interactions with target proteins .
Case Studies
Several studies have investigated the biological activities of related compounds:
Propiedades
IUPAC Name |
4-(imidazol-1-ylmethyl)-N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5OS/c25-18(16-5-3-15(4-6-16)13-23-10-7-20-14-23)22-12-17-2-1-9-24(17)19-21-8-11-26-19/h3-8,10-11,14,17H,1-2,9,12-13H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJEZOKQTNUJJRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=CS2)CNC(=O)C3=CC=C(C=C3)CN4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














